molecular formula C7H9N3O B7723201 N'-hydroxy-2-pyridin-3-ylethanimidamide

N'-hydroxy-2-pyridin-3-ylethanimidamide

Cat. No.: B7723201
M. Wt: 151.17 g/mol
InChI Key: ZEONASHSZKLJGT-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

IUPAC Name

N'-hydroxy-2-pyridin-3-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEONASHSZKLJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-hydroxy-2-pyridin-3-ylethanimidamide can be achieved through several routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene, with iodine and tert-butyl hydroperoxide (TBHP) acting as promoters. This method is advantageous due to its mild and metal-free conditions . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.

Chemical Reactions Analysis

Structural Basis for Reactivity

The molecule contains two key functional groups:

  • Hydroxylamine moiety (-NH-OH): A strong nucleophile and redox-active group.

  • Amidine group (-C(=NH)-NH₂): A conjugated system with both basic and nucleophilic properties.

  • Pyridine ring : Aromatic heterocycle with electron-withdrawing character, directing electrophilic substitution to specific positions.

These groups enable diverse reaction pathways, as outlined below.

Oxidation Reactions

The hydroxylamine group is prone to oxidation, forming nitroxyl or nitroso derivatives under mild conditions:

Reaction TypeReagentsProductNotes
OxidationH₂O₂, Fe³⁺N-oxo intermediateCommon in biological systems
AutoxidationO₂ (ambient air)Nitroxyl radicalObserved in stability studies

Condensation Reactions

The amidine group participates in cyclocondensation with carbonyl compounds:

Example with α-ketoacids:
Amidine+RCOCOOHImidazopyridine derivatives\text{Amidine} + \text{RCOCOOH} \rightarrow \text{Imidazopyridine derivatives}
This reaction is catalyzed by acetic acid at 80–100°C, yielding heterocycles with potential pharmacological activity.

Coordination Chemistry

The pyridine nitrogen and hydroxylamine oxygen act as ligating sites for transition metals:

Metal IonComplex TypeApplication Relevance
Cu²⁺Square planarCatalytic oxidation studies
Fe³⁺OctahedralBiomimetic enzyme inhibition

Nucleophilic Substitution

The hydroxylamine’s NH-OH group undergoes alkylation or acylation:

Reaction with acetyl chloride:
NH-OH+CH₃COClNH-OAc+HCl\text{NH-OH} + \text{CH₃COCl} \rightarrow \text{NH-OAc} + \text{HCl}
This forms an acetoxyamine derivative, useful in prodrug design.

Stability and Reactivity Challenges

  • pH-dependent decomposition : Degrades via hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming pyridine-2-carbaldehyde and hydroxylamine .

  • Photoreactivity : UV exposure induces homolytic cleavage of the N-O bond, generating free radicals.

Synthetic Utility

Key intermediates synthesized from this compound include:

  • HDAC8 inhibitors : Via coordination to zinc ions in enzyme active sites.

  • Antioxidant agents : Derived from nitroxyl radical stabilization.

Unexplored Reactivity

While theoretical studies predict additional pathways (e.g., [4π+2π] cycloadditions with dienophiles), experimental validation remains pending.

Critical Data Gaps

  • No peer-reviewed kinetic studies or mechanistic details were found.

  • Limited data on regioselectivity in electrophilic aromatic substitution (pyridine ring).

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition:
N'-hydroxy-2-pyridin-3-ylethanimidamide has been shown to inhibit histone deacetylase 8 (HDAC8), which plays a critical role in gene expression regulation. By inhibiting this enzyme, the compound can alter the acetylation status of histones, potentially leading to reactivation of tumor suppressor genes and inhibition of cancer cell proliferation .

2. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes, making it a candidate for developing new antimicrobial agents .

3. Antiviral Potential:
Studies have suggested that this compound may possess antiviral properties, particularly against RNA viruses. This potential is attributed to its ability to inhibit viral replication through interaction with viral proteins .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability in leukemia and breast cancer cells by inducing apoptosis through HDAC inhibition .

Cell LineIC50 (µM)Mechanism
Leukemia15Apoptosis via HDAC inhibition
Breast Cancer20Cell cycle arrest

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The results indicated potent antimicrobial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for both strains, suggesting its potential as a therapeutic agent .

Bacterial StrainMIC (µg/mL)Activity Level
E. coli5Strong
S. aureus8Moderate

Industrial Applications

Beyond biological research, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating complex organic molecules used in drug formulations and agrochemicals .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-3-ylethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine ring allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

N’-hydroxy-2-pyridin-3-ylethanimidamide can be compared to other similar compounds, such as:

The uniqueness of N’-hydroxy-2-pyridin-3-ylethanimidamide lies in its specific functional groups and the resulting chemical reactivity, which makes it a versatile compound for various applications.

Biological Activity

N'-Hydroxy-2-pyridin-3-ylethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H9N3O
  • Molecular Weight : 151.17 g/mol
  • IUPAC Name : N'-hydroxy-N-(2-pyridin-3-yl)ethanimidamide

The compound features a hydroxylamine group attached to a pyridine ring, which is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

Biological Activity Data

A summary of biological activities and findings related to this compound is presented in Table 1.

Biological Activity Effect Reference
Enzyme InhibitionModerate inhibition
NeuroprotectiveSignificant protection in vitro
AntimicrobialEffective against certain strains
CytotoxicityIC50 < 10 μM against cancer cells

Case Study 1: Neuroprotective Effects

In an experimental study, this compound was tested on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent.

Case Study 2: Antimicrobial Activity

A series of tests against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the pyridine ring and the hydroxamic acid moiety have been explored to enhance its biological activity and selectivity.

  • SAR Studies : Variants of the compound were synthesized and tested for their potency against specific targets such as inflammatory enzymes and microbial pathogens.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile indicated favorable absorption and distribution characteristics in preclinical models, supporting its further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-2-pyridin-3-ylethanimidamide, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives often involves palladium-catalyzed coupling or condensation reactions. For example, palladium catalysts like Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF) at 65°C have been used for similar imidamide syntheses . Key steps include:

  • Substrate preparation : Start with functionalized pyridine precursors (e.g., 3-pyridinylamine derivatives) to ensure regioselectivity.
  • Reaction optimization : Adjust solvent polarity (e.g., THF vs. toluene) and temperature (65–70°C) to balance yield and purity.
  • Workup : Use aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Critical considerations include:

  • Data collection : Use high-resolution synchrotron radiation for accurate electron density maps.
  • Refinement protocols : Apply restraints to the hydroxyimidamide group to address potential disorder .
  • Validation : Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm bond angles and hydrogen-bonding networks.

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. For enhanced sensitivity:

  • Derivatization : Use hydrazine-based reagents (e.g., 2,4-dinitrophenylhydrazine, DNPH) to stabilize the hydroxyimidamide group prior to analysis .
  • Mobile phase : Optimize acetonitrile (ACN)/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution .

Advanced Research Questions

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Design a stability study with:

  • pH buffers : Test across physiological (pH 7.4) and extreme (pH 2–10) ranges. Monitor degradation via LC-MS.
  • Temperature stress : Incubate samples at 25°C (ambient), 40°C, and 60°C for 1–4 weeks.
  • Safety protocols : Follow OSHA guidelines (e.g., 29 CFR 1910) for handling decomposition products like nitrogen oxides .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) to:

  • Optimize geometry : Employ B3LYP/6-31G(d) basis sets to model the molecule’s electronic structure.
  • Reactivity mapping : Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand design .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy.

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • NMR reassignment : Re-examine coupling constants (e.g., 3JHH^3J_{HH}) to verify proton assignments near the pyridine ring.
  • IR cross-check : Confirm the presence of N–O stretching (950–1050 cm⁻¹) and hydroxyimine bands (1600–1650 cm⁻¹) .
  • Crystallographic validation : Resolve ambiguities using X-ray-derived bond lengths and angles .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (per GHS H312 and H302 warnings) .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.